

MK-8745 specificity profile kinase selectivity panel

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Compound Focus: MK-8745

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MK-8745 Specificity and Key Comparisons

MK-8745 is a potent and selective Aurora Kinase A inhibitor. The table below summarizes its core biochemical profile and compares it with other well-characterized Aurora kinase inhibitors.

Inhibitor	Primary Target	Reported IC ₅₀ for Aurora A	Reported IC ₅₀ for Aurora B	Selectivity (Aurora A vs. B)	Key Characteristics
MK-8745	Aurora A	0.6 nM [1]	280 nM [2]	>450-fold [1]	Induces p53-dependent apoptosis; cell fate depends on p53 status [2].
Alisertib (MLN8237)	Aurora A	-	-	Less selective than MK-8745 [3] [4]	A commonly used Aurora A inhibitor; benchmark for comparison [3] [4].
MK-5108 (VX-689)	Aurora A	-	-	More selective than MLN8237 [3] [4]	Structurally related to MK-8745 (derived from VX-680) [3] [4].

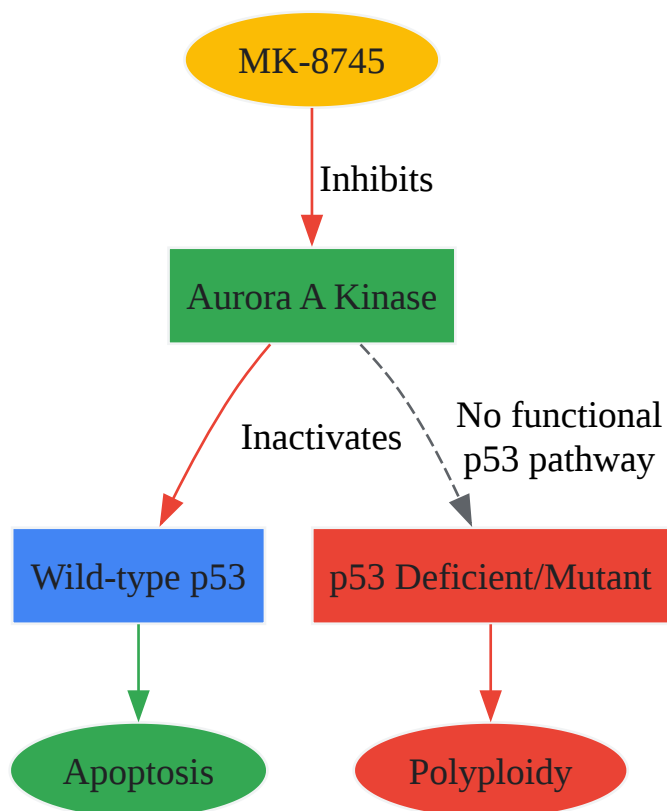
Inhibitor	Primary Target	Reported IC ₅₀ for Aurora A	Reported IC ₅₀ for Aurora B	Selectivity (Aurora A vs. B)	Key Characteristics
VX-680 (Tozasertib)	Pan-Aurora	-	-	Non-selective [3] [4]	The first clinically tested Aurora inhibitor; precursor to MK-5108/MK-8745 [3] [4].
AZD1152-HQPA (Barasertib)	Aurora B	-	-	Highly selective for Aurora B [3] [4]	Considered an excellent tool for selective Aurora B inhibition [3] [4].

Experimental Evidence & Cellular Outcomes

The selectivity of **MK-8745** translates into distinct and predictable biological effects in cellular models.

- **In Vitro Kinase Assays:** The selectivity of **MK-8745** was confirmed in experiments showing it inhibited the phosphorylation of Aurora A substrates (like a PLK1 peptide), but did not inhibit Aurora B kinase activity even at concentrations up to 10 μ M [2].
- **Cellular Biomarker Analysis:** In cells, **MK-8745** treatment leads to a reduction in phospho-Aurora A (Thr288) and the degradation of its substrates (TACC3, Eg5, TPX2), without inhibiting the phosphorylation of histone H3 (Ser10), a canonical target of Aurora B [2] [1].
- **p53-Dependent Cell Fate:** A critical consequence of **MK-8745**'s selectivity is its differential effect based on cellular p53 status [2]:
 - In **p53 wild-type cells**, inhibition of Aurora A by **MK-8745** causes a brief mitotic delay followed by apoptosis.
 - In **p53-deficient or mutant cells**, it results in a prolonged mitotic arrest and endoreduplication, leading to polyploidy.

The following diagram illustrates this pivotal signaling pathway and cellular outcome.



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Key Experimental Protocols for Profiling

The search results refer to several methodologies used for inhibitor profiling.

- **Quantitative Biochemical Potency Assays:** One common approach is to measure the inhibitor's effect on the catalytic activity of full-length Aurora A and Aurora B. This can be done using sensitive assay formats that monitor ADP production in multi-well microplate formats, allowing for the generation of dose-response curves [3] [4].
- **Conformational Profiling with TR-FRET:** A high-throughput method involves using a time-resolved FRET (TR-FRET) sensor to track structural changes in Aurora A. This technique can distinguish whether an inhibitor stabilizes the active (DFG-in) or inactive (DFG-out) state of the kinase with angstrom-level precision, providing a quantitative link between conformational preference and selectivity [5].
- **Kinase Selectivity Profiling Panels:** For broad selectivity screening, commercial systems are available. These systems profile lead compounds against a panel of kinases (e.g., 24 representative kinases) in an optimized strip format, which can be used to generate selectivity profiles at a single concentration or as dose-response curves [6].

Interpretation of Selectivity Data

When evaluating **MK-8745** for your research, please consider the following:

- **TPX2 as a Biomarker:** The expression level of TPX2, an activator of Aurora A, has been correlated with the sensitivity of non-Hodgkin lymphoma cell lines to **MK-8745**, suggesting it could serve as a predictive biomarker [7] [8].
- **Clinical Context:** While many Aurora inhibitors have been developed, challenges remain in the clinical translation of these agents, including off-target toxicity and acquired resistance. The development of selective inhibitors like **MK-8745** is part of a broader effort to improve therapeutic efficacy [9].

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